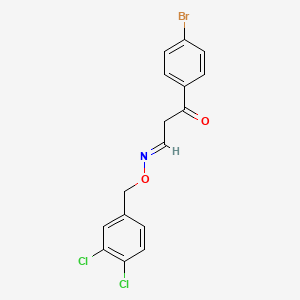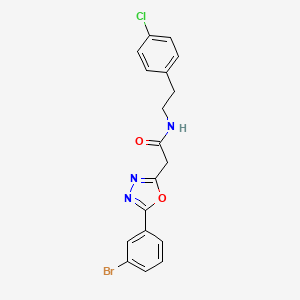
3-(1-Methylindol-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylindol-6-yl)propanoic acid is a compound with the CAS Number: 7479-20-1 . It has a molecular weight of 203.24 . The compound is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO2/c1-13-8-9 (6-7-12 (14)15)10-4-2-3-5-11 (10)13/h2-5,8H,6-7H2,1H3, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 124-126 degrees Celsius .Mechanism of Action
Target of Action
3-(1-Methylindol-6-yl)propanoic acid, an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives, including this compound, are known to influence various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the synthesis of indole derivatives can be influenced by various factors .
Advantages and Limitations for Lab Experiments
Tryptophan has several advantages for lab experiments, including its availability and its role in protein synthesis. However, 3-(1-Methylindol-6-yl)propanoic acid has several limitations, including its low solubility in water and its susceptibility to oxidation.
Future Directions
For the study of 3-(1-Methylindol-6-yl)propanoic acid include the investigation of its role in the gut-brain axis and its potential therapeutic applications for neurological disorders such as depression and anxiety. Additionally, the study of this compound's role in the immune system and its potential use as an immunomodulatory agent is an area of active research. Finally, the development of new methods for the synthesis of this compound and its derivatives is an area of ongoing research.
Synthesis Methods
Tryptophan can be synthesized through several pathways, including the shikimate pathway and the de novo pathway. The shikimate pathway is the primary pathway for the synthesis of 3-(1-Methylindol-6-yl)propanoic acid in plants and bacteria. In contrast, the de novo pathway is the primary pathway for the synthesis of this compound in animals. The de novo pathway involves several enzymatic steps that convert precursors such as chorismate and anthranilate into this compound.
Scientific Research Applications
Tryptophan has several scientific research applications, including the study of protein synthesis, neurotransmitter production, and the immune system. Tryptophan is a precursor for the synthesis of serotonin, which is a neurotransmitter that regulates mood, sleep, and appetite. Tryptophan depletion has been linked to several neurological disorders, including depression and anxiety. Additionally, 3-(1-Methylindol-6-yl)propanoic acid has been shown to modulate the immune response by regulating the production of cytokines.
Safety and Hazards
The safety data sheet for a similar compound, propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, corrosive to metals, and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
properties
IUPAC Name |
3-(1-methylindol-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-7-6-10-4-2-9(8-11(10)13)3-5-12(14)15/h2,4,6-8H,3,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXSIFOIGVFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2950777.png)
![N-(3,4-dichlorophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2950778.png)
![Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2950779.png)

![(E)-2-cyano-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2950781.png)
![Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate](/img/structure/B2950782.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone](/img/structure/B2950785.png)
![Methyl 3-[(4-chlorophenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2950787.png)

